molecular formula C19H21ClO3 B13409460 (2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran

(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran

Cat. No.: B13409460
M. Wt: 332.8 g/mol
InChI Key: VJQUMYQNPLTFOB-OTWHNJEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride typically involves the protection of hydroxyl groups followed by chlorination. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using p-toluoyl chloride, forming 3,5-Di-O-p-toluyl-2-deoxy-D-ribose. This intermediate is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group at the 2-position with a chlorine atom, yielding 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Mechanism of Action

The mechanism of action of 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride involves its conversion to nucleoside analogs, which can then interact with various biological targets. These nucleoside analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They can also inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is unique due to its specific protective groups, which provide stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex nucleoside analogs .

Properties

Molecular Formula

C19H21ClO3

Molecular Weight

332.8 g/mol

IUPAC Name

(2R,3S,5R)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1

InChI Key

VJQUMYQNPLTFOB-OTWHNJEPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C

Origin of Product

United States

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